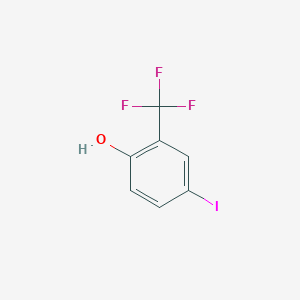

4-Iodo-2-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCSGNJJHAYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693495 | |

| Record name | 4-Iodo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132942-88-1 | |

| Record name | 4-Iodo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Phenols in Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring. nih.gov Their significance in organic chemistry is multifaceted, stemming from their utility as versatile synthetic intermediates and their presence in a range of biologically active molecules. nih.gov The presence of halogens on the phenolic ring influences the compound's reactivity, acidity, and physical properties. For instance, the electron-withdrawing nature of halogens can increase the acidity of the phenolic proton. vanderbilt.edu

The position of the halogen atom on the aromatic ring also plays a crucial role in directing further chemical transformations. wikipedia.org Halogenated phenols are key precursors in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for the construction of complex organic molecules. nih.govacs.org These reactions often utilize the carbon-halogen bond as a reactive handle for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.orgacs.org

Role of Trifluoromethyl and Iodo Groups in Modulating Molecular Properties

The introduction of trifluoromethyl (CF3) and iodo (I) groups into an aromatic scaffold imparts distinct and powerful modifications to the parent molecule's properties. The trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, is a strong electron-withdrawing group. nih.govdrugbank.com Its high electronegativity can significantly impact a molecule's pKa, making the phenolic proton in 4-Iodo-2-(trifluoromethyl)phenol more acidic. vanderbilt.edusips.org.in This increased acidity can be advantageous in certain reactions and can influence the compound's biological activity. libretexts.org Furthermore, the CF3 group can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug discovery. nih.govtandfonline.com

The iodo group, being the largest and least electronegative of the common halogens, also possesses unique characteristics. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatics highly reactive in a variety of transformations, particularly in metal-catalyzed cross-coupling reactions. fiveable.mewikipedia.org This reactivity makes iodinated compounds valuable synthetic intermediates. fiveable.mewikipedia.org The presence of the iodo group provides a specific site for further functionalization of the aromatic ring. manac-inc.co.jp

Overview of 4 Iodo 2 Trifluoromethyl Phenol Within the Context of Advanced Fluorinated Compounds

Direct Iodination Strategies

Direct iodination stands as a primary route for the synthesis of iodophenols. This approach relies on the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. The high electron density of the phenol ring, activated by the hydroxyl group, facilitates this reaction.

Electrophilic Iodination of 2-(trifluoromethyl)phenol (B147641) Precursors

The synthesis of this compound typically begins with the precursor 2-(trifluoromethyl)phenol. The strong activating, ortho-para directing effect of the hydroxyl group, combined with the meta-directing nature of the trifluoromethyl group, synergistically favors iodination at the C-4 position.

A common and practical method for the iodination of substituted phenols involves the use of molecular iodine in the presence of a mild base, such as sodium bicarbonate, within a mixed solvent system. A documented example, while for an isomer, illustrates this procedure well. The synthesis of 2-iodo-4-(trifluoromethyl)phenol (B1314424) is achieved by reacting 4-(trifluoromethyl)phenol with iodine and sodium bicarbonate in a tetrahydrofuran (B95107) (THF) and water mixture. chemicalbook.com The reaction proceeds at room temperature, and after workup, the product is isolated. chemicalbook.com This methodology is directly applicable for the synthesis of this compound, starting from 2-(trifluoromethyl)phenol.

The table below details the reactants and solvents used in a typical procedure for the iodination of a trifluoromethyl-substituted phenol. chemicalbook.com

Table 1: Reaction Components for Iodination of a Trifluoromethylphenol

| Component | Role | Molar Equivalent/Volume |

|---|---|---|

| α,α,α-Trifluoro-p-cresol | Starting Material | 83.3 mmol |

| Iodine | Iodinating Agent | 91.6 mmol |

| Sodium Bicarbonate | Base | 91.6 mmol |

| Tetrahydrofuran (THF) | Solvent | 90 mL |

| Water (H₂O) | Solvent | 90 mL |

| Thiourea (B124793) (5% solution) | Quenching Agent | As needed |

Data sourced from a procedure for the synthesis of 2-iodo-4-(trifluoromethyl)phenol. chemicalbook.com

The regiochemical outcome of electrophilic iodination on a substituted phenol is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. studylib.netbyjus.com Conversely, the trifluoromethyl group (-CF3) is a deactivating group and directs incoming electrophiles to the meta position.

In the case of the precursor 2-(trifluoromethyl)phenol, these effects align to strongly favor the formation of the 4-iodo product.

Table 2: Directing Effects of Substituents on 2-(trifluoromethyl)phenol

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |

The para-directing influence of the hydroxyl group and the meta-directing influence of the trifluoromethyl group both point to substitution at the C4 position, leading to high regioselectivity for this compound. The C6 position (ortho to -OH) is sterically hindered by the adjacent -CF3 group and less electronically favored.

Iodination with Silver Salts (e.g., Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, AgPF₆/I₂) for Enhanced Regioselectivity

To further enhance reaction rates and regioselectivity, iodination can be performed using iodine in the presence of silver salts. nih.gov Reagents such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆) can be used. These silver salts act as halogen activators, generating a more potent electrophilic iodine species, potentially [AgI₂]⁺ or a related complex, which increases the reactivity towards the aromatic ring. This approach is particularly valuable for accessing specific iodoarene intermediates that may be difficult to obtain with other methods. nih.gov

A study on the iodination of 3,5-dichlorophenol (B58162) demonstrated that the use of Ag₂SO₄/I₂ preferentially yielded the ortho-iodinated product, showcasing the ability of these reagents to control regioselectivity. nih.gov

Table 3: Regioselective Iodination of 3,5-Dichlorophenol with Silver Sulfate/Iodine

| Starting Material | Reagents | Major Product | Reference |

|---|

Catalytic Approaches to Direct Halogenation

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency and selectivity. While specific catalytic systems for the iodination of 2-(trifluoromethyl)phenol are not extensively documented, related research on phenol halogenation provides valuable insights. For instance, ammonium (B1175870) salts have been successfully employed as catalysts for the ortho-selective chlorination of phenols. scientificupdate.com This type of catalysis often involves the formation of an N-halo intermediate which then directs the halogen to the ortho position through a hydrogen-bonding interaction with the phenolic proton. scientificupdate.com

Other approaches include using an oxidizing agent in conjunction with iodine. A system of iodine and hydrogen peroxide in water has been shown to be effective for the iodination of phenol derivatives, particularly those containing electron-withdrawing groups. scielo.br Similarly, iodic acid (HIO₃) can be used with molecular iodine to generate a potent iodinating species. google.com These methods highlight the potential for developing specific catalytic protocols for the regioselective iodination of complex phenols like 2-(trifluoromethyl)phenol.

Multi-Step Synthesis from Substituted Phenols

When direct iodination is not feasible or does not provide the desired isomer, multi-step synthetic sequences offer an alternative. A versatile method for converting phenols to aryl halides proceeds via boronate ester intermediates. organic-chemistry.org This strategy offers mild reaction conditions and is compatible with a wide range of functional groups.

The general three-step protocol is as follows:

Triflate Formation: The phenol is first converted to an aryl triflate using trifluoromethanesulfonic anhydride (B1165640).

Borylation: The aryl triflate undergoes a palladium-catalyzed reaction with a boron source, such as pinacolborane, to form an aryl boronate ester.

Halogenation: The boronate ester is then subjected to a halogenation step. For iodination, a reagent combination like chloramine-T and sodium iodide is used to generate the final aryl iodide. organic-chemistry.org

This sequence provides a reliable, albeit longer, route to specific isomers of halogenated phenols that might be inaccessible through direct electrophilic substitution. Another potential multi-step approach involves enzymatic conversions, where enzymes like phenol hydroxylase can be used to introduce functionality that facilitates subsequent chemical steps. nih.gov

Introduction of Trifluoromethyl Group onto Iodo-Phenol Scaffolds

The introduction of a trifluoromethyl (CF3) group onto a pre-existing iodo-phenol framework represents a formidable challenge in synthetic chemistry. This route is generally less common due to the harsh conditions often required for C-trifluoromethylation, which can lead to side reactions or decomposition of the starting material. However, advancements in trifluoromethylation chemistry have provided several potential methods.

One approach involves the use of hypervalent iodine reagents, such as Togni reagents, which can act as electrophilic CF3 sources. beilstein-journals.org These reagents could potentially be used to trifluoromethylate an iodophenol, though the regioselectivity would need to be carefully controlled to favor substitution ortho to the hydroxyl group. Another strategy is the use of Ruppert-Prakash reagent (Me3SiCF3) with a suitable catalyst, which has been shown to be effective for the trifluoromethylation of some aromatic compounds. cas.cn

The direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers is a more developed field, but this is not directly applicable to the synthesis of this compound, where the CF3 group is attached to the aromatic ring. beilstein-journals.orgcas.cnnih.govnih.gov The development of mild and selective C-trifluoromethylation methods for electron-rich and functionalized phenols remains an active area of research.

Introduction of Iodo Group onto Trifluoromethyl-Phenol Scaffolds

A more conventional and widely employed strategy for the synthesis of this compound involves the introduction of an iodine atom onto a trifluoromethyl-phenol backbone. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making electrophilic substitution more challenging than in phenol itself. However, the hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group in the common starting material, iodination occurs at the ortho position.

A direct and efficient method for the synthesis of this compound starts from 4-(trifluoromethyl)phenol, also known as α,α,α-trifluoro-p-cresol. chemicalbook.com This method involves the electrophilic iodination of the phenol using molecular iodine in the presence of a base. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and water, at room temperature. chemicalbook.com The base, often sodium bicarbonate, is used to neutralize the hydroiodic acid formed during the reaction. chemicalbook.com A reducing agent, such as thiourea, is subsequently added to quench any excess iodine. chemicalbook.com

| Reactant/Reagent | Role | Typical Molar Equivalent |

| 4-(Trifluoromethyl)phenol | Starting Material | 1.0 |

| Iodine (I2) | Iodinating Agent | 1.1 |

| Sodium Bicarbonate (NaHCO3) | Base | 1.1 |

| Tetrahydrofuran (THF) | Solvent | - |

| Water (H2O) | Solvent | - |

| Thiourea | Quenching Agent | - |

| This table is based on a representative procedure and equivalents may vary. chemicalbook.com |

The product, α,α,α-trifluoro-o-iodo-p-cresol, is typically obtained as an oil and can be purified by distillation. chemicalbook.com This method provides a straightforward route to the desired product with a reported yield of around 75%, although the product may be co-distilled with some unreacted starting material. chemicalbook.com

Utilizing Derivatives of 4-(trifluoromethylphenyl)-2-(tetrahydropyranyl) ether as Intermediates

To overcome some of the challenges associated with direct functionalization of phenols, a protection strategy involving the use of a tetrahydropyranyl (THP) ether derivative of 4-(trifluoromethyl)phenol can be employed. google.com The hydroxyl group of 4-(trifluoromethyl)phenol is first protected as a THP ether, forming 4-(trifluoromethyl)phenyl 2-tetrahydropyranyl ether. This intermediate is then subjected to ortho-lithiation using a strong base like butyllithium (B86547) at low temperatures, followed by quenching with an iodine source to introduce the iodine atom at the 2-position. google.com

The reaction sequence is as follows:

Protection: 4-(trifluoromethyl)phenol reacts with dihydropyran in the presence of an acid catalyst to form 4-(trifluoromethyl)phenyl 2-tetrahydropyranyl ether.

Iodination: The protected phenol is treated with butyllithium to generate a lithiated intermediate, which then reacts with iodine to yield 2-iodo-4-(trifluoromethyl)phenyl tetrahydro-2H-pyran-2-yl ether. google.com

Deprotection: The THP protecting group is removed under acidic conditions to afford the final product, this compound.

| Reactant/Reagent | Role | Reaction Step |

| 4-(Trifluoromethyl)phenyl 2-tetrahydropyranyl ether | Protected Starting Material | Iodination |

| Butyllithium | Lithiating Agent | Iodination |

| Iodine (I2) | Iodinating Agent | Iodination |

| Tetrahydrofuran (THF) | Solvent | Iodination |

| This table outlines the key components for the iodination step of the protected intermediate. google.com |

This method offers good control over the regioselectivity of the iodination and can lead to high yields of the desired product. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and enhance safety. Key areas of focus include the use of benign solvents, reduction of waste, and maximization of atom economy.

Solvent-Free or Reduced-Solvent Reaction Systems

Traditional methods for the synthesis of iodophenols often rely on volatile organic solvents. chemicalbook.com Green chemistry encourages the use of alternative, more environmentally friendly reaction media. For the iodination of phenols, several greener approaches have been developed that could be adapted for the synthesis of this compound.

One promising approach is the use of water as a solvent. researchgate.netscielo.brrsc.org Water is non-toxic, non-flammable, and inexpensive. Iodination reactions of phenols using molecular iodine and an oxidant like hydrogen peroxide have been successfully carried out in water, offering a significantly greener alternative to organic solvents. scielo.br

Solvent-free reaction conditions, often involving mechanical grinding of the reactants, represent another important green methodology. nih.gov The iodination of pyrimidine (B1678525) derivatives has been achieved using solid iodine and a silver salt under solvent-free conditions, suggesting that similar mechanochemical methods could be explored for the synthesis of this compound. nih.gov

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. Synthetic routes with high atom economy generate minimal waste.

In the context of iodination, traditional methods can have poor atom economy. For instance, when using molecular iodine (I2) as the iodinating agent, only one of the two iodine atoms is incorporated into the product, with the other forming hydroiodic acid as a byproduct. To improve atom economy, oxidative iodination methods are preferred. These methods use a catalytic amount of an iodide source, which is continuously regenerated in situ by an oxidant. Hydrogen peroxide is a particularly green oxidant as its only byproduct is water. scielo.br

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Influence of Iodo and Trifluoromethyl Substituents on Regioselectivity

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group and a meta-director due to its potent electron-withdrawing inductive effect. The iodo (-I) group is a deactivator but an ortho, para-director.

The positions available for substitution are C3, C5, and C6. The C6 position is ortho to the hydroxyl group and meta to the trifluoromethyl group, making it a likely site for substitution. The C5 position is meta to both the hydroxyl and iodo groups but ortho to the deactivating trifluoromethyl group, rendering it less favorable for attack. The C3 position is ortho to the deactivating trifluoromethyl group and meta to the hydroxyl group, also making it less reactive. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

Reactivity with Nitrating and Halogenating Agents

Specific data on the nitration and halogenation of this compound is limited in publicly available literature. However, based on the general principles of electrophilic aromatic substitution, it is anticipated that nitration, for instance with a mixture of nitric and sulfuric acid, would yield primarily 6-nitro-4-iodo-2-(trifluoromethyl)phenol . The reaction conditions would likely need to be carefully controlled to avoid over-nitration or degradation of the starting material due to the presence of the deactivating groups.

Similarly, halogenation, for example with bromine in a suitable solvent, would be expected to produce 6-bromo-4-iodo-2-(trifluoromethyl)phenol . The choice of halogenating agent and reaction conditions would be crucial to achieve selective mono-halogenation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur at two main sites: the carbon bearing the iodo group and the phenolic hydroxyl group.

Displacement of the Iodo Group

The carbon-iodine bond in aryl iodides is susceptible to cleavage and replacement by various nucleophiles, particularly in the presence of a transition metal catalyst (see section 3.3). Direct nucleophilic aromatic substitution (SNAAr) of the iodo group without a catalyst is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this compound, the trifluoromethyl group at the ortho position does provide some activation, but the hydroxyl group's electron-donating nature can counteract this effect. Reactions with strong nucleophiles like thiols or amines under forcing conditions might lead to the displacement of the iodide.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo a variety of reactions, such as O-alkylation and O-acylation.

O-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate can lead to the formation of the corresponding ether. For instance, the reaction of a similar compound, 4-(trifluoromethyl)pyrimidin-2(1H)-one, with iodomethyl-pyrimidines in the presence of K₂CO₃ resulted in O-alkylation. nih.govacs.orgresearchgate.netnih.gov

O-Acylation: Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo substituent makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron reagent with an aryl halide. nih.gov this compound can be coupled with various arylboronic acids to form biaryl compounds. While specific examples with this exact phenol are scarce in the literature, related iodo compounds readily undergo this transformation. For example, a patent describes the Suzuki coupling of a similar iodo compound with a boronic ester using a palladium catalyst.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.com This reaction would allow for the synthesis of various alkynyl-substituted trifluoromethylphenols from this compound. The reaction is typically carried out in the presence of a base, such as an amine, which also acts as the solvent. wikipedia.orgyoutube.com

The following table summarizes representative conditions for these cross-coupling reactions, based on analogous systems, as specific data for this compound is limited.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. to 50 °C |

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Related Aryl-Aryl Bond Formations

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound is an excellent substrate for this reaction due to the high reactivity of the aryl-iodide bond. In these palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and lower catalyst loadings. mdpi.com

The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com Systematic investigations of Suzuki-Miyaura couplings between halophenols and phenol boronic acids have shown that iodophenols are highly effective coupling partners. nih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the rate of the oxidative addition step.

For this compound, the reaction facilitates the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and material science.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd/C | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boron reagent |

| Solvent | Water, Toluene, DMF | Reaction medium |

This table presents generalized conditions. Optimal conditions for specific substrates may vary.

Heck, Sonogashira, and Negishi Coupling Reactions of Iodo-Derivatives

The reactivity of the C-I bond in this compound also makes it a suitable substrate for other important palladium-catalyzed cross-coupling reactions. conicet.gov.ar

Heck Reaction: This reaction couples the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position. The reaction typically proceeds under palladium catalysis with a base.

Sonogashira Reaction: This involves the coupling of the aryl iodide with a terminal alkyne. thalesnano.com It is a powerful method for constructing aryl-alkyne structures. Modern protocols often use copper-free conditions to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). organic-chemistry.org The use of immobilized palladium catalysts in continuous flow reactors has also been shown to be effective for Sonogashira couplings of aryl iodides. thalesnano.com

Negishi Reaction: This coupling utilizes an organozinc reagent as the nucleophilic partner. It is known for its high functional group tolerance and reactivity.

In all these reactions, the reactivity trend for the aryl halide partner is I > Br > Cl > F, making this compound a highly reactive electrophile for these transformations. mdpi.com

C-Heteroatom Bond Formations (e.g., C-O, C-N, C-S)

Beyond C-C bond formation, the carbon-iodine bond can be replaced with a carbon-heteroatom bond, providing access to a wide range of functionalized phenols.

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine. nih.gov Studies have shown that specific biarylphosphine ligands can be highly effective in promoting the amination of aryl iodides, even at low catalyst loadings. acs.org The reaction is sensitive to the buildup of iodide byproducts in the solution, which can have an inhibitory effect; using a solvent system where the iodide salt byproduct is insoluble can enhance reaction efficiency. nih.govacs.org

C-O Coupling (Ullmann Condensation): The formation of diaryl ethers can be achieved by coupling this compound with another phenol or an alcohol. This reaction traditionally uses a copper catalyst, often under harsher conditions than palladium-catalyzed couplings.

C-S Coupling: The synthesis of aryl thioethers can be accomplished by coupling the aryl iodide with a thiol. This can be achieved using palladium or copper catalysis. An alternative approach is electrophilic trifluoromethylthiolation, which functionalizes the phenol ring directly (see section 3.4.2).

Radical Reactions and Single Electron Transfer (SET) Processes

The electronic nature of this compound also allows it to participate in radical reactions, particularly those involving the generation and reaction of trifluoromethyl radicals.

Formation and Reactivity of Trifluoromethyl Radicals

While the C-I bond can undergo homolytic cleavage under certain photolytic or thermal conditions, a more common synthetic route involves the reaction of the phenol moiety with an external source of trifluoromethyl radicals (•CF3). The phenolic hydroxyl group is a key player in these reactions. researchgate.net

In the presence of a base, the phenol is deprotonated to form the corresponding phenoxide. This electron-rich phenoxide can act as a single-electron donor. When reacted with a suitable trifluoromethyl radical precursor, such as Togni's reagent or trifluoromethyl iodide (CF₃I) under visible light, a single-electron transfer (SET) can occur. chemistryviews.org This SET process generates a phenoxyl radical and the trifluoromethyl radical. The subsequent coupling of these two radical species leads to C-trifluoromethylation, typically at the positions ortho or para to the hydroxyl group. researchgate.netchemistryviews.org

Mechanisms of Trifluoromethylation and Trifluoromethylthiolation

Trifluoromethylation: The direct trifluoromethylation of phenol derivatives is a valuable transformation. A proposed mechanism under photoredox catalysis involves the following steps:

Deprotonation of the phenol to form a phenoxide.

The photoexcited phenoxide undergoes a single-electron transfer (SET) to a trifluoromethyl source like CF₃I. chemistryviews.org

This generates a phenoxyl radical and a trifluoromethyl radical (•CF3).

These radical intermediates then combine to form a C-CF₃ bond on the aromatic ring. researchgate.net

Trifluoromethylthiolation: The introduction of the trifluoromethylthio (-SCF₃) group can be achieved through electrophilic aromatic substitution. Research has shown that phenols can be directly trifluoromethylthiolated using an electrophilic SCF₃ source, such as N-(trifluoromethylsulfanyl)aniline, in the presence of a Lewis or Brønsted acid promoter like BF₃·Et₂O or triflic acid. rsc.org The reaction is highly regioselective; for phenols like the parent compound of this article, which are unsubstituted at the ortho and para positions relative to the hydroxyl group, the functionalization occurs exclusively at the para position. rsc.org The strong electron-withdrawing nature of the existing trifluoromethyl group in this compound would further influence the regiochemical outcome of such a reaction.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is largely dictated by the inherent stability of its functional groups.

Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group highly resistant to hydrolysis and general chemical degradation under most conditions.

Carbon-Iodine Bond: The C-I bond is the most susceptible to cleavage. While stable under many neutral aqueous conditions, it can undergo degradation through several pathways:

Reductive Deiodination: In the presence of reducing agents or certain transition metals, the C-I bond can be cleaved to replace the iodine with a hydrogen atom. This is a common side reaction in some cross-coupling chemistries. nih.gov

Photolytic Cleavage: Aryl-iodine bonds can be cleaved by UV light to form an aryl radical and an iodine radical, initiating potential degradation or polymerization pathways.

Nucleophilic Aromatic Substitution: While generally difficult on electron-rich aromatic rings, substitution of the iodide by strong nucleophiles (e.g., hydroxide) can occur under harsh conditions of high temperature and pressure.

pH Dependence of Hydrolysis

The hydrolysis of trifluoromethylphenols, including by extension this compound, is markedly influenced by the pH of the aqueous solution. Research on analogous compounds, such as 2- and 4-trifluoromethylphenol (TFMP), demonstrates that the rate of hydrolysis and subsequent defluorination is significantly accelerated under neutral to alkaline conditions. rsc.orgnih.gov For instance, studies on 2-TFMP and 4-TFMP have shown that hydrolysis is observable from pH 7 upwards, with increased rates at higher pH values. rsc.org

Below is an illustrative data table showing the expected trend of the hydrolysis rate constant for a generic substituted trifluoromethylphenol as a function of pH, based on published data for analogous compounds.

| pH | Expected Pseudo-First-Order Rate Constant (k_obs) Trend |

| < 6 | Negligible to very slow hydrolysis |

| 7 | Slow hydrolysis |

| 8-9 | Moderate hydrolysis |

| > 9 | Rapid hydrolysis |

| This table is illustrative and intended to show the general expected pH-dependence based on the behavior of similar compounds. Actual rate constants for this compound would require experimental determination. |

Advanced Spectroscopic and Computational Characterization of 4 Iodo 2 Trifluoromethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and mechanistic investigation of 4-iodo-2-(trifluoromethyl)phenol and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive platform for detailed analysis.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The structural elucidation of fluorinated compounds like this compound is greatly enhanced by the use of multinuclear NMR techniques. jeol.comjeolusa.com ¹H NMR provides information on the protons in the molecule, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR offers specific insights into the fluorine-containing groups.

The ¹³C NMR spectra of fluorine-containing compounds are often complicated by large C-F coupling constants, which can lead to decreased sensitivity and complex splitting patterns. jeol.com To simplify these spectra and improve sensitivity, triple-resonance experiments such as ¹³C{¹H, ¹⁹F} are employed. jeol.comjeolusa.com These experiments decouple both protons and fluorine from the carbon nuclei, resulting in sharp, singlet peaks for each carbon atom, which greatly simplifies spectral analysis. jeol.com

Two-dimensional correlation experiments, such as ¹H-¹⁹F Heteronuclear Correlation (HETCOR), are also highly valuable for assigning signals and understanding the spatial relationships between protons and fluorine atoms within the molecule. jeol.com For instance, in derivatives of this compound, HETCOR can definitively link specific proton signals to the trifluoromethyl group.

The chemical shifts observed in the NMR spectra are highly dependent on the electronic environment of the nuclei. For example, the electron-withdrawing nature of the trifluoromethyl and iodo groups in this compound will deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield) compared to unsubstituted phenol (B47542).

Below is a table summarizing typical NMR data for related compounds, illustrating the characteristic chemical shift ranges.

| Compound Name | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 4-(Trifluoromethyl)phenol (B195918) | ¹H | 6.8-7.5 | m | |

| ¹³C | 115-160 | m | ||

| ¹⁹F | ~ -62 | s | ||

| 2-Iodo-4-methylphenol (B175219) | ¹H | 2.2 (CH₃), 6.7-7.5 (Ar-H), 9.0 (OH) | s, m, s | |

| ¹³C | 20.1 (CH₃), 85.9, 115.1, 129.9, 131.2, 151.4 | |||

| 4-Iodo-2-(trifluoromethyl)benzonitrile | ¹³C | 116.0 (q), 117.4, 123.0 (q), 126.1 (q), 132.6, 134.5 (q) | q, s, q, q, s, q | J=1.8, J=271, J=3.7, J=33 |

| ¹⁹F | -61.9 | s |

Data compiled from publicly available spectral databases and may vary based on solvent and experimental conditions.

Use of NMR in Mechanistic Studies

NMR spectroscopy is a powerful tool for probing reaction mechanisms involving this compound and its derivatives. acs.org For example, in trifluoromethylation reactions where these compounds act as reagents, ¹⁹F NMR can be used to monitor the progress of the reaction by observing the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal. beilstein-journals.org

Furthermore, NMR can be used to identify and characterize reaction intermediates. In studies of hypervalent iodine reagents, which are sometimes derived from iodophenols, NMR has been instrumental in understanding the nature of the reactive species. acs.org For example, the formation of cationic CF₃ iodonium (B1229267) species, which are proposed as key intermediates in trifluoromethylation reactions, can be investigated using NMR techniques. acs.org The chemical shifts and coupling constants of the nuclei in these transient species can provide valuable information about their electronic structure and bonding. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. beilstein-journals.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, in the mass spectrum of a derivative like 2-iodo-4-methylphenol, characteristic fragments corresponding to the loss of the iodine atom, the methyl group, or the entire side chain can be observed. nist.gov The molecular ion peak (M⁺) for 2-iodo-4-methylphenol would be observed at a mass-to-charge ratio (m/z) of approximately 234. nist.gov

For this compound, the molecular weight is 288.01 g/mol . chemicalbook.com Its mass spectrum would be expected to show a prominent molecular ion peak at m/z 288. The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of CF₃ (a mass of 69) or CF₂ (a mass of 50). The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the isotopic distribution of the molecular ion and iodine-containing fragments.

The table below shows predicted m/z values for various adducts of this compound, which can be useful in interpreting electrospray ionization (ESI) mass spectra. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 288.93318 |

| [M+Na]⁺ | 310.91512 |

| [M-H]⁻ | 286.91862 |

| [M+NH₄]⁺ | 305.95972 |

| [M+K]⁺ | 326.88906 |

X-ray Crystallography of Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and intermolecular interactions.

In a related structure, (E)-4-methyl-2-{[4-(trifluoromethyl)phenyl]imino}methylphenol, the crystal structure analysis showed an intramolecular O-H···N hydrogen bond. nih.gov The dihedral angle between the two aromatic rings was found to be 44.77 (3)°. nih.gov Such information is crucial for understanding the conformation and packing of these molecules in the solid state.

While a specific crystal structure for this compound was not found in the search results, analysis of similar structures suggests that the phenolic hydroxyl group would likely participate in hydrogen bonding, either intramolecularly with the trifluoromethyl group's fluorine atoms or intermolecularly with neighboring molecules. The bulky iodine atom and trifluoromethyl group would also influence the crystal packing.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the properties of molecules like this compound. nih.gov

Predicting Reactivity and Regioselectivity

DFT calculations can be used to predict the reactivity and regioselectivity of chemical reactions involving this compound and its derivatives. beilstein-journals.org By calculating the distribution of electron density and the energies of molecular orbitals, one can identify the most likely sites for electrophilic or nucleophilic attack.

For example, in a derivative like 2-iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol, the strong electron-withdrawing nature of the nitro and trifluoromethylsulphonyl groups creates a highly electron-deficient aromatic ring. DFT calculations can quantify this effect and predict that the ring is highly susceptible to nucleophilic aromatic substitution. Fukui indices, derived from DFT, can be calculated to more precisely identify the most reactive sites for nucleophilic attack.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important parameters obtained from DFT calculations. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For instance, in a series of related compounds, the one with the smallest energy gap is predicted to be the most reactive. researchgate.net

The following table presents some calculated physicochemical properties for this compound. ambeed.com

| Property | Value |

| Num. heavy atoms | 12 |

| Num. arom. heavy atoms | 6 |

| Fraction Csp3 | 0.14 |

| Num. rotatable bonds | 1 |

| Num. H-bond acceptors | 4.0 |

| Num. H-bond donors | 1.0 |

| Molar Refractivity | 46.18 |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Consensus Log Po/w | 3.22 |

Elucidating Reaction Mechanisms and Transition States

The chemical reactivity of this compound is primarily centered around the functionalities present on the benzene (B151609) ring: the hydroxyl (-OH), iodo (-I), and trifluoromethyl (-CF3) groups. While detailed computational studies on the reaction mechanisms and transition states specifically for this molecule are not extensively documented in publicly available literature, its role as an intermediate in organic synthesis provides insight into its reactivity. chemicalbook.com

One of the fundamental reactions involving this compound is its synthesis from α,α,α-trifluoro-p-cresol. This reaction involves the iodination of the aromatic ring, a classic electrophilic aromatic substitution. The reaction proceeds by treating α,α,α-trifluoro-p-cresol with iodine and sodium bicarbonate in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com The hydroxyl group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating group and a meta-director. In this case, the directing effect of the powerful hydroxyl group dominates, leading to the substitution of iodine at the ortho position.

A typical synthesis procedure is as follows: A solution of α,α,α-trifluoro-p-cresol is prepared in a solvent system of tetrahydrofuran and water. To this, iodine and sodium bicarbonate are added, and the mixture is allowed to react. The sodium bicarbonate acts as a base to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. After the reaction is complete, any excess iodine is quenched, typically with a thiourea (B124793) solution. The product, this compound, is then extracted, dried, and purified. chemicalbook.com

Furthermore, the iodo-substituent makes this compound a suitable precursor for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. In these reactions, the carbon-iodine bond is catalytically activated, typically by a palladium complex, to form a new carbon-carbon or carbon-heteroatom bond. The elucidation of the catalytic cycles for these reactions would involve computational modeling of the oxidative addition, transmetalation, and reductive elimination steps, identifying the key intermediates and transition states.

Conformational Analysis and Electronic Properties

The conformational preferences and electronic properties of this compound are dictated by the interplay of the steric and electronic effects of its substituents. A thorough understanding of these properties is crucial for predicting its reactivity and intermolecular interactions.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group.

Hydroxyl Group Orientation: The orientation of the hydroxyl hydrogen atom relative to the bulky ortho-iodo substituent is a key determinant of the molecule's conformational energy landscape. Two primary planar conformations can be envisioned: one where the O-H bond is oriented away from the iodine atom (trans conformation) and one where it is directed towards it (cis conformation). The trans conformation is generally expected to be more stable due to the minimization of steric repulsion between the hydrogen and iodine atoms. However, the possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the iodine atom in the cis conformation cannot be entirely ruled out, although it is likely to be energetically unfavorable compared to the steric clash. A detailed computational study, likely employing methods like DFT, would be necessary to accurately determine the rotational barrier and the relative energies of these conformers.

Trifluoromethyl Group Rotation: The trifluoromethyl group can also rotate around its C-C bond. The energy barrier for this rotation is generally low, but certain staggered conformations that minimize steric interactions with the adjacent hydrogen and iodine atoms will be favored.

Electronic Properties:

The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the dual (inductive and resonance) effects of the hydroxyl and iodo substituents.

Acidity: The trifluoromethyl group, being a powerful electron-withdrawing group, increases the acidity of the phenolic proton by stabilizing the corresponding phenoxide anion. This effect is further modulated by the iodo substituent. Computational methods, such as the CBS-QB3 method combined with a continuum solvation model like CPCM, have been successfully used to calculate the absolute pKa values of substituted phenols with high accuracy. researchgate.net Applying such methods to this compound would provide a quantitative measure of its acidity.

Molecular Orbitals and Charge Distribution: The electronic structure can be investigated using quantum chemical calculations. These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity in processes like electrophilic and nucleophilic attacks. The charge distribution within the molecule, which can be analyzed through methods like Mulliken population analysis, would reveal the electron density on different atoms, further explaining the molecule's chemical behavior. aps.org For instance, the carbon atom attached to the iodine is expected to be electrophilic, making it susceptible to nucleophilic attack in certain reactions.

A summary of the key substituents and their expected influence on the properties of the phenol ring is presented in the table below.

| Substituent | Position | Electronic Effect | Expected Influence on Phenol Properties |

| Iodine | 2 (ortho) | -I (inductive), +R (resonance, weak) | Increases steric hindrance near the hydroxyl group; can participate in halogen bonding. |

| Trifluoromethyl | 4 (para) | -I, -R (strong electron-withdrawing) | Increases acidity of the hydroxyl group; deactivates the ring towards electrophilic substitution. |

| Hydroxyl | 1 | -I, +R (strong electron-donating) | Increases electron density of the ring, activating it for electrophilic substitution; directs incoming electrophiles to ortho and para positions. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 4-Iodo-2-(trifluoromethyl)phenol is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional iodination of the corresponding 2-(trifluoromethyl)phenol (B147641), which may involve harsh reagents and generate significant waste. Future research will likely focus on catalytic methods that offer higher atom economy and sustainability.

Key areas of exploration include:

Direct C-H Iodination: The development of catalytic systems, potentially using transition metals or hypervalent iodine reagents, for the direct and regioselective iodination of 2-(trifluoromethyl)phenol would represent a significant step forward. This approach minimizes the need for pre-functionalized substrates and reduces waste streams.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound can offer enhanced safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the iodination process could provide highly selective and environmentally friendly synthetic routes, operating under mild conditions.

Exploration of New Reactivity Modes and Catalytic Systems

The dual functionality of this compound, with its phenolic hydroxyl group and carbon-iodine bond, opens up a vast landscape for exploring novel chemical transformations. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of both the aromatic ring and the phenolic proton.

Future investigations will likely concentrate on:

Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research will aim to develop new catalytic systems that can efficiently couple this compound with various partners to construct complex molecular architectures. researchgate.net

Hypervalent Iodine Chemistry: The iodo-group can be oxidized to form hypervalent iodine compounds, which are powerful reagents in their own right for various oxidative transformations. researchgate.net Developing methods to generate and utilize hypervalent iodine species derived from this compound is a promising avenue.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock new reactivity patterns for this compound, enabling novel bond formations and functionalizations under mild conditions.

Advanced Applications in Targeted Drug Delivery and Theranostics

The unique properties of this compound make it a compelling scaffold for the design of advanced therapeutic and diagnostic agents. The trifluoromethyl group can enhance metabolic stability and membrane permeability of drug molecules, while the iodine atom offers a site for radiolabeling or further functionalization. mdpi.com

Emerging trends in this area include:

Theranostic Agents: By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), derivatives of this compound could serve as theranostic agents, combining diagnostic imaging (e.g., SPECT or PET) with targeted radiotherapy.

Bioorthogonal Chemistry: The development of bioorthogonal reactions involving the iodo- or trifluoromethyl- group could enable the in vivo assembly or activation of therapeutic agents derived from this scaffold.

Environmental Remediation Strategies for Fluorinated Contaminants

The widespread presence of persistent fluorinated organic pollutants, such as per- and polyfluoroalkyl substances (PFAS), in the environment poses a significant challenge. umu.se The structural similarity of this compound to some of these contaminants suggests its potential use in developing novel remediation strategies.

Future research directions may involve:

Development of Novel Sorbents: Functionalizing materials with this compound or its derivatives could create sorbents with high affinity and selectivity for capturing fluorinated contaminants from water.

Catalytic Degradation: Investigating the use of this compound as a catalyst or a precursor to a catalyst for the degradation of persistent fluorinated pollutants through advanced oxidation processes or reductive defluorination is a promising area. researchgate.netnih.gov

Bioremediation Approaches: Exploring the potential of microorganisms to metabolize or transform this compound could lead to the development of bioremediation strategies for sites contaminated with fluorinated organic compounds.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. nih.govnih.govstanford.edu For a molecule like this compound, these computational tools can accelerate the discovery and optimization of its applications.

Key emerging trends include:

Predictive Modeling: ML models can be trained to predict various properties of derivatives of this compound, such as their reactivity, biological activity, and toxicity, based on their molecular structure. researchgate.netsemanticscholar.org This can significantly reduce the time and cost associated with experimental screening.

De Novo Design: AI algorithms can be employed for the de novo design of novel compounds based on the this compound scaffold, optimized for specific applications such as drug delivery or catalysis.

Reaction Optimization: ML can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and selectivity.

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-2-(trifluoromethyl)phenol, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis of this compound typically involves:

- Electrophilic iodination : Introducing iodine at the para position of a pre-functionalized phenol derivative.

- Coupling reactions : Ullmann or Suzuki-Miyaura coupling to install the trifluoromethyl group, though regioselectivity must be carefully controlled .

- Nucleophilic substitution : Using precursors like 4-chloro-2-(trifluoromethyl)phenol with KI under catalytic conditions .

Q. Critical considerations :

- Temperature control : Higher temperatures (>120°C) may lead to decomposition of the trifluoromethyl group.

- Catalyst selection : Copper(I) iodide improves iodination efficiency in coupling reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to separate regioisomers.

Q. Table 1: Synthetic Methods Comparison

| Method | Precursor | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic iodination | 2-(Trifluoromethyl)phenol | 65–75 | 90–95 | |

| Ullmann coupling | 4-Bromo-2-(trifluoromethyl)phenol | 55–60 | 85–90 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- H/F NMR : Confirm regiochemistry and purity. The trifluoromethyl group shows a quintet at ~δ -60 ppm in F NMR .

- FTIR : C-I stretch (500–600 cm) and O-H stretch (3200–3600 cm) validate functional groups .

- GC-MS/HPLC : Quantify purity (>95%) and detect impurities like deiodinated byproducts .

Methodological tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns.

Q. What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile iodinated byproducts.

- Storage : Keep in amber glass bottles at 2–8°C to minimize photolytic decomposition .

Note : Spills should be neutralized with 10% sodium thiosulfate to reduce iodine volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer: Discrepancies often arise from:

- Impurity profiles : Use differential scanning calorimetry (DSC) to distinguish melting points of pure vs. impure samples.

- Solvent effects : Measure solubility in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents via gravimetric analysis.

- Standardization : Cross-validate data against EPA reference codes (e.g., STORET PARM 82563 for trifluoromethylphenols) .

Q. What advanced experimental designs are recommended for studying the thermal decomposition kinetics of this compound?

Answer:

- Thermogravimetry (TG) : Conduct non-isothermal runs (heating rate: 10°C/min) under nitrogen to track mass loss from iodine release (~200–250°C) .

- FTIR-coupled TG : Monitor gas-phase decomposition products (e.g., HF, CF radicals) in real-time .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition steps.

Q. Table 2: Thermal Decomposition Data

| Technique | Decomposition Onset (°C) | Major Products | Reference |

|---|---|---|---|

| TG (N atmosphere) | 205 | I, CO | |

| FTIR-coupled TG | 210 | HF, CF radicals |

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitutions involving this compound?

Answer: The trifluoromethyl (-CF) group is strongly electron-withdrawing, meta-directing. Combined with the ortho-iodo substituent:

- Nitration : Favors the 5-position (meta to -CF, para to -I) .

- Sulfonation : Steric hindrance from -I limits reactivity at the 3-position.

Methodological insight : Use DFT calculations to predict charge distribution and validate with C NMR chemical shifts .

Q. Can computational chemistry models predict the reactivity of this compound in catalytic systems?

Answer: Yes. Strategies include:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) for biodegradation studies .

- Transition state modeling : Optimize pathways for cross-coupling reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.